

Application Note: Measuring N-myristoyltransferase (NMT) Kinetics Using the Peptide Substrate Gsnkskpk-NH2

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Compound of Interest		
Compound Name:	Gsnkskpk-NH2	
Cat. No.:	B12376507	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is an irreversible post-translational modification essential for the biological function of a wide array of eukaryotic and viral proteins.[1] This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of substrate proteins. The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the fatty acid donor. N-myristoylation plays a crucial role in protein-membrane interactions, signal transduction, and protein-protein interactions. Consequently, NMT has emerged as a promising therapeutic target for a range of diseases, including cancer, and fungal and viral infections.

There are two NMT isozymes in humans, NMT1 and NMT2, which share a high degree of sequence identity but exhibit distinct substrate specificities and play unique roles in cellular processes. Both enzymes recognize a consensus sequence on their substrate proteins, with an absolute requirement for a glycine residue at the N-terminus. The peptide **Gsnkskpk-NH2**, derived from the N-terminal sequence of the proto-oncogene tyrosine-protein kinase Src (c-Src), serves as a model substrate for NMT.[2][3][4] The sequence, Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2, is a recognized motif for N-myristoylation.[5][6]

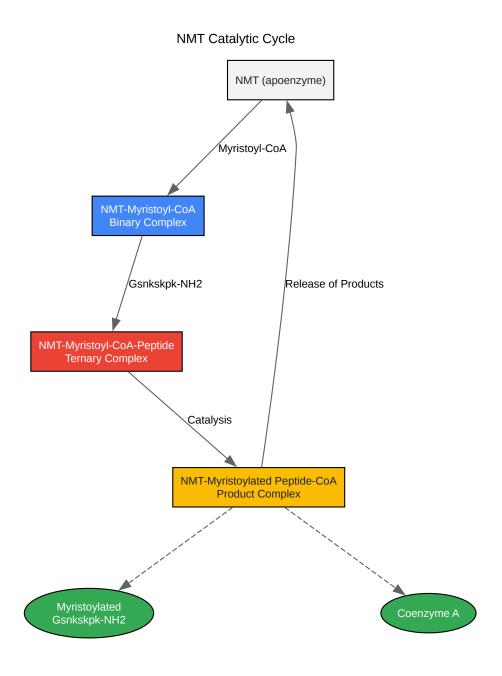


This application note provides a detailed protocol for measuring the kinetic parameters of NMT using the **Gsnkskpk-NH2** peptide substrate. The described method is a continuous, fluorescence-based assay that monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction. This assay is a sensitive and non-radioactive method suitable for determining key kinetic constants such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMT catalytic cycle and the experimental workflow for the kinetic assay.

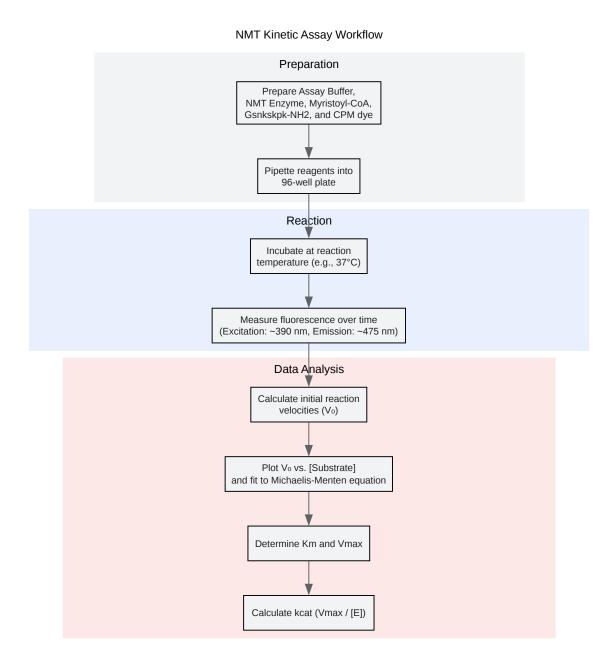




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Caption: NMT ordered Bi-Bi catalytic mechanism.





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Caption: Experimental workflow for NMT kinetic analysis.

Data Presentation



The following table summarizes representative kinetic parameters for human NMT1 with various peptide substrates. This data provides a comparative context for the kinetic analysis of **Gsnkskpk-NH2**.

Substrate Peptide Sequence	Source Protein	Km (μM)	kcat (min-1)	kcat/Km (M- 1min-1)	Reference
GKVLSKIFW W	ARF6	5.0 ± 0.8	0.8 ± 0.1	1.6 x 105	[2]
GNAAAARR- NH2	c-Abl	7.3	-	-	[1]
GSSKSKPK- NH2	c-Src	-	-	-	[5]
GCVLSAHK- NH2	Lck	26 ± 5	-	-	[7]
GPPKRRR- NH2	RCC1 (6- mer)	4.9	0.44	1.4 x 105	[8]
GPPKRRRV P-NH2	RCC1 (9- mer)	1.1	0.53	4.8 x 105	[8]
GPPKRRRV PS-NH2	RCC1 (10- mer)	0.89	0.59	4.9 x 105	[8]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition) and the NMT isozyme used. The table presents data for human NMT1 where specified.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic parameters of NMT with the **Gsnkskpk-NH2** peptide substrate using a fluorescence-based assay.

Principle of the Assay



The assay measures the activity of NMT by detecting the production of Coenzyme A (CoA) in real-time. The myristoylation of **Gsnkskpk-NH2** by NMT releases CoA from myristoyl-CoA. The free thiol group of the released CoA reacts with a pro-fluorescent coumarin derivative, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the rate of the NMT-catalyzed reaction.

Materials and Reagents

- NMT Enzyme: Purified human recombinant NMT1 or NMT2.
- Peptide Substrate: Gsnkskpk-NH2 (custom synthesis or commercially available).
- Acyl-CoA Substrate: Myristoyl-CoA.
- Fluorescent Dye: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100.
- 96-well black, flat-bottom microplates.
- Fluorescence microplate reader with excitation and emission wavelengths of approximately 390 nm and 475 nm, respectively.

Stock Solutions

- NMT Enzyme (10X stock): Prepare a stock solution of NMT in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 10-100 nM).
- Gsnkskpk-NH2 (10X stock): Prepare a series of stock solutions of the peptide in assay buffer to achieve a range of final concentrations for the Michaelis-Menten analysis (e.g., 0.1 μM to 100 μM).
- Myristoyl-CoA (10X stock): Prepare a stock solution of myristoyl-CoA in assay buffer. The final concentration should be saturating (typically ≥10 times the Km for myristoyl-CoA, e.g., 50 μM).
- CPM (20X stock): Prepare a stock solution of CPM in DMSO (e.g., 2 mM).



Assay Procedure

- Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NMT enzyme, and myristoyl-CoA. The total volume per well should be kept constant (e.g., 100 μL). Include control wells without enzyme and without the peptide substrate.
- Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5
 minutes to allow the components to equilibrate.
- Initiate the Reaction: Start the reaction by adding the Gsnkskpk-NH2 peptide substrate to each well.
- Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). Use an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

Data Analysis

- Calculate Initial Velocities (V₀): For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the initial linear slope of this curve. Convert the change in fluorescence units per minute to the rate of product formation (e.g., μM/min) using a standard curve of known CoA concentrations.
- Determine Km and Vmax: Plot the initial velocities (V₀) against the corresponding
 Gsnkskpk-NH2 concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):

$$V_0 = (Vmax * [S]) / (Km + [S])$$

Where:

- V₀ is the initial velocity
- Vmax is the maximum velocity
- [S] is the substrate concentration (Gsnkskpk-NH2)



- Km is the Michaelis-Menten constant
- Calculate kcat: The turnover number, or catalytic rate constant (kcat), can be calculated from the Vmax and the total enzyme concentration ([E]t) used in the assay:

kcat = Vmax / [E]t

The catalytic efficiency of the enzyme for the substrate is then determined by the ratio kcat/Km.

Conclusion

This application note provides a comprehensive guide for measuring the kinetic parameters of N-myristoyltransferase using the c-Src-derived peptide substrate **Gsnkskpk-NH2**. The detailed protocol for the fluorescence-based assay offers a robust and sensitive method for characterizing NMT activity. The provided comparative kinetic data for other NMT substrates allows for the contextualization of the results obtained for **Gsnkskpk-NH2**. This methodology is valuable for researchers in academia and industry who are investigating the role of N-myristoylation in health and disease and for those involved in the discovery and development of novel NMT inhibitors.

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